Benzoyl chloride, 3,5-bis(chlorosulfonyl)- Benzoyl chloride, 3,5-bis(chlorosulfonyl)-
Brand Name: Vulcanchem
CAS No.: 37828-01-6
VCID: VC17981761
InChI: InChI=1S/C7H3Cl3O5S2/c8-7(11)4-1-5(16(9,12)13)3-6(2-4)17(10,14)15/h1-3H
SMILES:
Molecular Formula: C7H3Cl3O5S2
Molecular Weight: 337.6 g/mol

Benzoyl chloride, 3,5-bis(chlorosulfonyl)-

CAS No.: 37828-01-6

Cat. No.: VC17981761

Molecular Formula: C7H3Cl3O5S2

Molecular Weight: 337.6 g/mol

* For research use only. Not for human or veterinary use.

Benzoyl chloride, 3,5-bis(chlorosulfonyl)- - 37828-01-6

Specification

CAS No. 37828-01-6
Molecular Formula C7H3Cl3O5S2
Molecular Weight 337.6 g/mol
IUPAC Name 3,5-bis(chlorosulfonyl)benzoyl chloride
Standard InChI InChI=1S/C7H3Cl3O5S2/c8-7(11)4-1-5(16(9,12)13)3-6(2-4)17(10,14)15/h1-3H
Standard InChI Key UCPAOLHXMFSGKT-UHFFFAOYSA-N
Canonical SMILES C1=C(C=C(C=C1S(=O)(=O)Cl)S(=O)(=O)Cl)C(=O)Cl

Introduction

Structural and Molecular Characteristics

Molecular Composition

The compound’s molecular formula is C₇H₃Cl₃O₅S₂, with a molar mass of 335.58 g/mol . Its structure combines a benzoyl chloride backbone (C₆H₅COCl) with two chlorosulfonyl (-SO₂Cl) groups at the meta positions (Figure 1).

Key Structural Features:

  • Acyl Chloride Group: The benzoyl moiety provides electrophilic reactivity, enabling nucleophilic acyl substitution reactions.

  • Chlorosulfonyl Groups: These electron-withdrawing substituents enhance the compound’s acidity and susceptibility to hydrolysis.

Spectroscopic and Computational Data

  • SMILES: C1=C(C=C(C=C1S(=O)(=O)Cl)S(=O)(=O)Cl)C(=O)Cl

  • InChIKey: UCPAOLHXMFSGKT-UHFFFAOYSA-N

  • Predicted Collision Cross Section (CCS): Ranges from 172.5 Ų ([M-H]⁻) to 185.5 Ų ([M+Na]⁺), critical for mass spectrometry characterization .

Synthetic Pathways

General Synthesis Strategy

While direct methods for synthesizing 3,5-bis(chlorosulfonyl)benzoyl chloride are undocumented, analogous routes for related compounds suggest a two-step approach:

  • Sulfonation: Introducing sulfonic acid groups to 3,5-dihydroxybenzoic acid.

  • Chlorination: Converting sulfonic acids to sulfonyl chlorides using reagents like thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅).

Case Study: 3,5-Diacetoxybenzoyl Chloride Synthesis

A high-yield (98.2%) method for 3,5-diacetoxybenzoyl chloride involves refluxing 3,5-diacetoxybenzoic acid with SOCl₂ in dichloromethane . This protocol could be adapted by replacing acetoxy groups with sulfonic acids:

StepReagents/ConditionsYield
SulfonationChlorosulfonic acid, 0–5°C~80% (estimated)
ChlorinationSOCl₂, reflux, 3–5 hrs>90% (projected)

Challenges and Optimizations

  • Moisture Sensitivity: Both acyl and sulfonyl chlorides hydrolyze readily, necessitating anhydrous conditions.

  • Side Reactions: Competing reactions at multiple reactive sites may require protective group strategies.

Physicochemical Properties

Comparative Analysis with Analogues

Data from 3-(chlorosulfonyl)benzoyl chloride (CAS 4052-92-0), a mono-substituted analogue, provides insights :

Property3-(Chlorosulfonyl)benzoyl Chloride3,5-Bis(chlorosulfonyl)benzoyl Chloride (Projected)
Melting Point18–20°CLikely higher due to symmetry
Boiling Point170–175°C (15 Torr)>200°C (estimated)
Density1.567 g/cm³~1.6–1.7 g/cm³

Reactivity and Applications

Nucleophilic Substitution Reactions

The compound’s dual chlorosulfonyl and acyl chloride groups enable diverse transformations:

  • Aminolysis: Reaction with amines to form sulfonamides and amides.

  • Polymerization: Serving as a monomer for polyesters or polysulfonates.

Pharmaceutical Intermediate

Bis-sulfonyl chlorides are precursors to sulfonamide drugs, though specific applications for this compound remain unexplored.

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